molecular formula C11H10O2 B13796299 2(5H)-Furanone, 5-methyl-5-phenyl- CAS No. 53774-21-3

2(5H)-Furanone, 5-methyl-5-phenyl-

Cat. No.: B13796299
CAS No.: 53774-21-3
M. Wt: 174.20 g/mol
InChI Key: JNYXOXHKFXEQMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-methyl-5-phenyl- typically involves the reaction of phenylhydantoin with methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone, 5-methyl-5-phenyl- is unique due to its specific furanone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a serotonin 5-HT2A receptor antagonist also sets it apart in terms of its biological activity .

Properties

CAS No.

53774-21-3

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-5-phenylfuran-2-one

InChI

InChI=1S/C11H10O2/c1-11(8-7-10(12)13-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

JNYXOXHKFXEQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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